molecular formula C10H10O4S B6269414 methyl 3-(benzenesulfonyl)prop-2-enoate CAS No. 63068-63-3

methyl 3-(benzenesulfonyl)prop-2-enoate

Cat. No.: B6269414
CAS No.: 63068-63-3
M. Wt: 226.2
InChI Key:
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Description

Methyl 3-(benzenesulfonyl)prop-2-enoate is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoate moiety

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzenesulfonyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzenesulfonyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzenesulfonyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-(benzenesulfonyl)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 3-

Properties

CAS No.

63068-63-3

Molecular Formula

C10H10O4S

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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